molecular formula C18H23F2N3O3 B5658909 (1R*,5R*)-6-[4-(difluoromethoxy)benzoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide

(1R*,5R*)-6-[4-(difluoromethoxy)benzoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide

Cat. No. B5658909
M. Wt: 367.4 g/mol
InChI Key: RVQAAPQNGPFFIJ-GXTWGEPZSA-N
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Description

Synthesis Analysis

The synthesis of diazabicyclo nonane derivatives, akin to the compound , typically involves intricate organic synthesis routes. These processes often include the formation of the bicyclic structure, introduction of the difluoromethoxy benzoyl group, and the incorporation of N,N-dimethyl carboxamide functionalities. A comprehensive study on similar amides derived from diazabicyclo nonane carboxamides has been conducted, showcasing the synthetic routes and the structural conformations through spectroscopy and molecular modeling techniques (Fernández et al., 1995).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods and X-ray crystallography, revealing non-distorted chair-chair conformations and detailing the spatial arrangement of functional groups. For instance, the structural and conformational study of similar amides provides insights into the molecular geometry and confirms the stability of the chair-chair conformation in solution (Fernández et al., 1992).

Chemical Reactions and Properties

Diazabicyclo nonane derivatives undergo a variety of chemical reactions, including acetylations, halogenations, and nucleophilic substitutions, which modify their chemical properties significantly. The transformations of such compounds have been explored, highlighting the reactivity of different functional groups under various conditions (Nikit-skaya et al., 1970).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility, and crystal structure, are crucial for understanding the behavior of chemical compounds. Studies on similar structures have determined these physical properties through experimental methods, aiding in the characterization and application of these compounds (Nikit-skaya et al., 1965).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's potential applications. The study of diazabicyclo nonane scaffolds, for instance, has provided valuable insights into their interactions with nicotinic acetylcholine receptors, demonstrating the impact of different hydrogen bond acceptor systems on chemical properties (Eibl et al., 2013).

properties

IUPAC Name

(1R,5R)-6-[4-(difluoromethoxy)benzoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N3O3/c1-21(2)18(25)22-9-12-3-6-14(11-22)23(10-12)16(24)13-4-7-15(8-5-13)26-17(19)20/h4-5,7-8,12,14,17H,3,6,9-11H2,1-2H3/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQAAPQNGPFFIJ-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CC2CCC(C1)N(C2)C(=O)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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